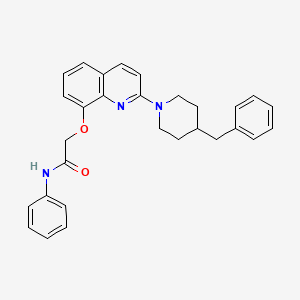

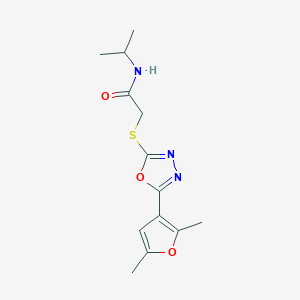

![molecular formula C27H20N2O3 B2636952 4-苯甲酰基-N-(1-乙基-2-氧代-1,2-二氢苯并[cd]吲哚-6-基)苯甲酰胺 CAS No. 303797-03-7](/img/structure/B2636952.png)

4-苯甲酰基-N-(1-乙基-2-氧代-1,2-二氢苯并[cd]吲哚-6-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EBI-005 and has been found to have various biochemical and physiological effects.

科学研究应用

合成与转化: 与本化合物相关的 3-(苯甲酰氨基)-1H-吲哚-2-羧酸乙酯已被合成和转化,证明了它们在有机合成中的效用和化学改性的潜力 (Cucek & Verček, 2008).

抗癌活性: 苯甲酰基取代吲哚的衍生物对各种癌细胞系表现出显着的抗癌活性。这表明这些化合物在肿瘤学中具有潜在的治疗应用 (Ravinaik 等人,2021).

高效合成技术: 研究表明,高效的试剂和技术可用于合成与本化合物相关的 α-酮酰胺衍生物,这在药物化学和药物设计中可能是有益的 (El‐Faham 等人,2013).

神经保护活性: 已证明某些苯甲酰基取代吲哚的衍生物具有神经保护活性,表明它们在治疗阿尔茨海默病等神经系统疾病中具有潜在应用 (Lee 等人,2018).

酶抑制: 与本化合物结构相似的双杂环苯甲酰胺已被确认为碱性磷酸酶的有效抑制剂,表明它们可用于调节酶活性 (Abbasi 等人,2019).

分子结构和超分子聚集: 对密切相关的苯甲酰胺的研究提供了对其分子结构和超分子聚集模式的见解,这对于了解它们的物理和化学性质非常重要 (Sagar 等人,2018).

作用机制

Target of Action

4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide, also known as 4-benzoyl-N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}benzamide, primarily targets bacterial cell division proteins, specifically the FtsZ protein. FtsZ is a key functional protein involved in bacterial cytokinesis, forming a contractile ring at the future site of cell division . By targeting FtsZ, 4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide disrupts the formation of the division septum, thereby inhibiting bacterial proliferation.

Mode of Action

4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide interacts with the FtsZ protein by binding to its GTP-binding site. This binding inhibits the polymerization of FtsZ into filaments, which is essential for the formation of the Z-ring structure at the bacterial division site . The disruption of FtsZ polymerization prevents the proper assembly of the division machinery, leading to cell division arrest and ultimately bacterial cell death.

Biochemical Pathways

The primary biochemical pathway affected by 4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide is the bacterial cytokinesis pathway. By inhibiting FtsZ polymerization, the compound disrupts the formation of the Z-ring, which is crucial for the recruitment of other division proteins and the synthesis of the division septum . This disruption leads to a cascade of downstream effects, including the inhibition of cell wall synthesis and the activation of stress response pathways, ultimately resulting in bacterial cell death.

Pharmacokinetics

The pharmacokinetics of 4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed in the gastrointestinal tract and exhibits good bioavailability. It is distributed widely in the body, reaching effective concentrations at the site of infection. The metabolism of 4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide occurs primarily in the liver, where it undergoes biotransformation to active metabolites. These metabolites are then excreted via the renal and biliary routes .

Result of Action

The molecular and cellular effects of 4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide’s action include the inhibition of bacterial cell division, leading to cell cycle arrest and cell death. The compound’s interaction with FtsZ prevents the formation of the division septum, resulting in the accumulation of non-dividing bacterial cells and a reduction in bacterial load . This action makes 4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide a potent antibacterial agent.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide. The compound is stable under physiological pH and temperature conditions, ensuring its efficacy in the human body. The presence of certain ions or other drugs may affect its binding affinity to ftsz and its overall antibacterial activity . Proper storage conditions and formulation strategies are essential to maintain the stability and effectiveness of 4-benzoyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide.

: Information synthesized from various sources on the mechanism of action and properties of indole derivatives and related compounds.

属性

IUPAC Name |

4-benzoyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N2O3/c1-2-29-23-16-15-22(20-9-6-10-21(24(20)23)27(29)32)28-26(31)19-13-11-18(12-14-19)25(30)17-7-4-3-5-8-17/h3-16H,2H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZLETJVMJMULQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

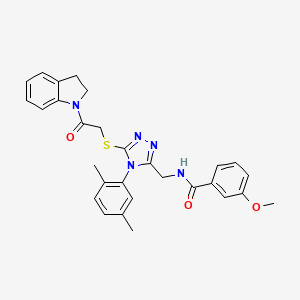

![1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2636871.png)

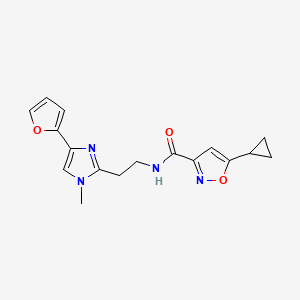

![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2636876.png)

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-naphthamide](/img/structure/B2636877.png)

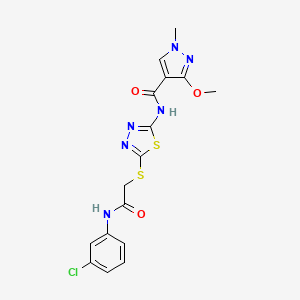

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2636882.png)

![N-[(2-Phenyl-1,4-dioxan-2-yl)methyl]but-2-ynamide](/img/structure/B2636889.png)

![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide](/img/structure/B2636891.png)